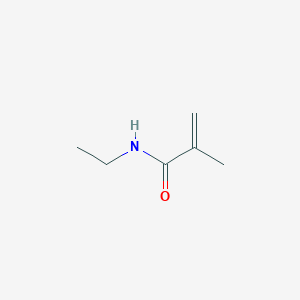

N-Ethylmethacrylamide

Description

BenchChem offers high-quality N-Ethylmethacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylmethacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7370-88-9 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-ethyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C6H11NO/c1-4-7-6(8)5(2)3/h2,4H2,1,3H3,(H,7,8) |

InChI Key |

ZIWDVJPPVMGJGR-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C(=C)C |

Canonical SMILES |

CCNC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of N-Ethylmethacrylamide (N-EMA): A Protocol for High-Purity Monomer Production

Topic: Precision Synthesis of N-Ethylmethacrylamide (N-EMA) Content Type: Technical Whitepaper & Protocol Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists[1]

Executive Summary & Application Context

N-Ethylmethacrylamide (N-EMA) is a structural analog of the widely used N-isopropylacrylamide (NIPAM). However, unlike Poly(NIPAM), which exhibits a sharp Lower Critical Solution Temperature (LCST) at ~32°C in water, Poly(N-EMA) is hydrophobic and water-insoluble at room temperature .[1]

This distinction is critical in drug delivery and hydrogel engineering. N-EMA is primarily utilized as a hydrophobic comonomer to:

-

Tune LCST: Lower the LCST of hydrophilic polymers (like PNIPAM) by increasing the overall hydrophobicity of the chain.[1]

-

Enhance Mechanical Stability: Provide robust hydrophobic domains within amphiphilic block copolymers.

-

Control Swelling: Modulate the swelling ratio of hydrogels in aqueous environments.

This guide details the Anhydrous Schotten-Baumann synthesis route. While biphasic aqueous methods exist, the anhydrous approach is preferred for research-grade applications to minimize hydrolysis byproducts and ensure strict stoichiometric control for high-purity polymerization.

Core Chemistry & Mechanism[1]

The synthesis relies on a nucleophilic acyl substitution between methacryloyl chloride and ethylamine.[1] Because methacryloyl chloride is highly reactive, the reaction is exothermic and generates hydrogen chloride (HCl) as a byproduct.[1]

Critical Mechanistic Control Points:

-

HCl Scavenging: The HCl generated will immediately protonate the unreacted ethylamine, rendering it non-nucleophilic and stalling the reaction.[1] A sacrificial base (Triethylamine, TEA) is required to trap HCl as triethylamine hydrochloride (TEA[1]·HCl), which precipitates in non-polar solvents.[1]

-

Temperature Suppression: The reaction is highly exothermic. Temperatures above 5°C during addition promote the formation of Michael-addition side products (amine adding across the double bond) and thermal polymerization.

-

Inhibition: Methacryloyl chloride and the product N-EMA are prone to radical polymerization. A radical inhibitor (BHT or MEHQ) must be present throughout the synthesis and purification.[1]

Reaction Scheme (Graphviz)[1]

Caption: Nucleophilic acyl substitution pathway. Triethylamine drives equilibrium by precipitating HCl salts.[1]

Experimental Protocol

Safety Warning: Methacryloyl chloride is a lachrymator and corrosive. Ethylamine is a volatile, flammable gas/liquid.[1] Perform all steps in a fume hood.

Materials & Stoichiometry

| Component | Role | Eq.[1] | Notes |

| Ethylamine Hydrochloride | Amine Source | 1.1 | Easier to handle than free base ethylamine. |

| Methacryloyl Chloride | Acylating Agent | 1.0 | Distill before use if yellow/brown. |

| Triethylamine (TEA) | Base | 2.2 | 1 eq to free ethylamine, 1 eq to scavenge HCl.[1] |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (dried over MgSO4 or sieves).[1] |

| BHT or MEHQ | Inhibitor | ~500 ppm | Prevents polymerization during reaction.[1] |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a nitrogen inlet/outlet.[1]

-

Purge the system with nitrogen for 15 minutes to remove moisture.[1]

-

Charge the flask with Ethylamine Hydrochloride (1.1 eq) and DCM (approx. 5 mL per gram of reactant).

-

Cool the flask to 0°C using an ice/water bath.

Step 2: Amine Liberation

-

Add Triethylamine (2.2 eq) slowly to the stirred suspension.

-

Observation: The suspension will change as Ethylamine HCl dissolves and TEA[1]·HCl begins to form/precipitate.[1] Stir for 20 minutes at 0°C to ensure free ethylamine is available.

Step 3: Acylation (The Critical Step)

-

Dilute Methacryloyl Chloride (1.0 eq) with an equal volume of DCM in the addition funnel.[1]

-

Add the acid chloride solution dropwise over 60–90 minutes.

-

Control: Monitor internal temperature; do not allow it to exceed 5°C.

-

Why: Rapid addition causes localized heating, leading to double-bond polymerization or Michael addition.[1]

Step 4: Reaction Completion

-

Once addition is complete, allow the reaction to warm to room temperature naturally.

-

Stir for an additional 4–12 hours (overnight is standard) to ensure complete conversion.

-

Observation: The flask will contain a heavy white precipitate (TEA[1]·HCl).

Step 5: Workup

-

Filter off the TEA[1]·HCl precipitate using a sintered glass funnel. Wash the cake with cold DCM.

-

Transfer the filtrate to a separatory funnel.[1]

-

Wash 1: 1M HCl (removes unreacted amine/TEA).

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid chloride/methacrylic acid).[1]

-

Wash 3: Brine (removes water).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation (bath temp < 30°C) to yield the crude oil.

Purification: Vacuum Distillation[1]

The crude oil contains the inhibitor and trace impurities.[1] For controlled radical polymerization (CRP), the monomer must be distilled.[1]

The "Pot Residue" Trap: Never distill to dryness. The inhibitor (BHT/MEHQ) has a high boiling point and remains in the pot.[1] As the monomer distills over, the pot concentration of monomer decreases, but the relative stability decreases if the pot overheats.[1] Always leave ~10% volume in the pot.

-

Setup: Short-path vacuum distillation apparatus.

-

Inhibitor: Add a fresh pinch of MEHQ to the receiving flask to stabilize the distilled monomer immediately.

-

Conditions:

Process Workflow (Graphviz)

Caption: Purification workflow ensuring removal of salts, unreacted species, and inhibitors.

Characterization & Validation

Verify the structure using 1H NMR. The absence of peaks in the 2.5–3.0 ppm range confirms the removal of amine impurities.[1]

1H NMR Data (300 MHz, CDCl₃)

| Proton Assignment | Shift ( | Multiplicity | Integration | Structural Check |

| Amide -NH- | 6.0 – 6.5 | Broad Singlet | 1H | Disappears with D₂O shake. |

| Vinyl =CH₂ (a) | 5.6 – 5.7 | Singlet (fine split) | 1H | Trans to methyl group.[1] |

| Vinyl =CH₂ (b) | 5.3 – 5.4 | Singlet (fine split) | 1H | Cis to methyl group.[1] |

| N-CH₂- | 3.3 – 3.4 | Multiplet/Quartet | 2H | Coupling with ethyl CH₃. |

| Vinyl -CH₃ | 1.9 – 2.0 | Singlet | 3H | Characteristic methacrylate methyl. |

| Ethyl -CH₃ | 1.1 – 1.2 | Triplet | 3H | Coupled to N-CH₂. |

Self-Validating Check: Calculate the integration ratio of the Vinyl -CH₃ (1.9 ppm) to the Ethyl -CH₃ (1.1 ppm). The ratio must be exactly 1:1 . Deviation suggests residual solvent or hydrolysis products.[1]

Troubleshooting

| Issue | Root Cause | Solution |

| Product Solidifies in Condenser | N-EMA has a melting point near RT or high vacuum cools it too much. | Use a warm water loop in the condenser (30°C) or use an air condenser.[1] |

| Low Yield | Hydrolysis of acid chloride.[1] | Ensure DCM is anhydrous and glassware is N₂ purged.[1] |

| Polymerization in Pot | Insufficient inhibitor or overheating.[1] | Ensure air leak (capillary) is used if distilling without magnetic stirring; add CuCl or more MEHQ to pot.[1] |

| Yellow Distillate | Oxidation or amine contamination.[1] | Re-distill; ensure HCl wash step was thorough.[1] |

References

-

Schild, H. G. (1992).[1] Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249.[1]

-

Ito, S. (1989).[1] Phase transition of aqueous solutions of poly(N-alkylacrylamides). Kobunshi Ronbunshu, 46(7), 437-443.[1]

-

Mori, H., & Müller, A. H. (2003).[1] Hyperbranched (meth)acrylates in solution, melt, and grafted from surfaces.[1] Progress in Polymer Science, 28(10), 1403-1439.[1] (Details on methacrylate synthesis controls).

-

Sigma-Aldrich. (n.d.). 1H NMR Chemical Shifts of Common Solvents and Impurities.

Sources

Advanced Characterization Protocols for Poly(N-Ethylmethacrylamide) (PNEMAM)

From Molecular Architecture to Thermoresponsive Performance

Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Scientists, and formulation Engineers.

Executive Summary

Poly(N-Ethylmethacrylamide) (PNEMAM) represents a critical class of stimuli-responsive polymers, distinct from its ubiquitous isomer poly(N-isopropylacrylamide) (PNIPAM). While PNIPAM transitions near 32°C, PNEMAM exhibits a Lower Critical Solution Temperature (LCST) typically between 50°C and 70°C , depending on tacticity and molecular weight. This elevated transition temperature makes PNEMAM uniquely suited for specific biomedical applications where stability at physiological temperature (37°C) is required, but triggered release via mild hyperthermia is desired.

This guide provides a rigorous, field-validated framework for the characterization of PNEMAM. It moves beyond basic analysis to address the specific challenges of methacrylamide derivatives, including backbone stiffness, tacticity-dependent solubility, and broad phase transitions.

Section 1: Molecular Structural Verification

Before assessing macroscopic properties, the chemical identity and purity of the polymer must be absolute. Methacrylamides are prone to incomplete conversion and tacticity variations that drastically alter thermal performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm monomer-to-polymer conversion and distinguish the ethyl side chain from isopropyl impurities (common if NIPAM was used in the same lab).

-

Solvent System: Deuterated Chloroform (

) is standard, but Deuterated Dimethyl Sulfoxide ( -

Key Spectral Features (¹H NMR):

-

0.8–1.2 ppm (Backbone Methyl): The

-

1.1 ppm (Side Chain Methyl): The

-

3.2–3.4 ppm (Methylene): The

-

7.5–8.0 ppm (Amide Proton): The

-

0.8–1.2 ppm (Backbone Methyl): The

Protocol Validation:

To calculate the degree of polymerization or conversion, integrate the broad polymer backbone signals against any residual vinyl monomer peaks (

Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Verify functional groups and assess hydrogen bonding states (solid vs. hydrated).

-

Amide I Band (~1630–1650 cm⁻¹): C=O stretching. A shift to lower wavenumbers indicates strong hydrogen bonding.

-

Amide II Band (~1530–1550 cm⁻¹): N-H bending.

-

Absence of Vinyl: Disappearance of the C=C stretch at 1620 cm⁻¹ confirms polymerization.

Section 2: Hydrodynamic & Molecular Weight Analysis

Methacrylamides often aggregate in standard GPC solvents due to inter-chain hydrogen bonding. Standard polystyrene calibration in pure THF often yields erroneous data.

Gel Permeation Chromatography (GPC/SEC)

Recommended System:

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Additive: 0.01 M LiBr or 0.05 M LiCl .

-

Causality: Lithium salts disrupt the hydrogen bonding between polymer chains and the stationary phase, preventing "column interaction" which leads to artificial tailing and underestimated molecular weights.

-

-

Detectors: Refractive Index (RI) is standard; Multi-Angle Light Scattering (MALS) is preferred for absolute

determination without reliance on PMMA standards.

Data Presentation: Molecular Weight Parameters

| Parameter | Symbol | Target Range (Typical) | Significance |

| Number Average MW | 10,000 – 50,000 Da | Affects renal clearance (if <30kDa). | |

| Weight Average MW | 15,000 – 100,000 Da | Influences viscosity and LCST sharpness. | |

| Polydispersity Index | PDI ( | < 1.2 (RAFT/ATRP) 1.5–2.0 (Free Radical) | Narrow PDI ensures a sharp thermal transition. |

Section 3: Thermoresponsive Profiling (The Core)

The defining feature of PNEMAM is its phase transition. Unlike PNIPAM's sharp transition at 32°C, PNEMAM's transition is higher and often broader.

Turbidimetry (Cloud Point Determination)

Method: UV-Vis Spectrophotometry at 500 nm or 600 nm. Protocol:

-

Prepare a 0.1 wt% to 1.0 wt% aqueous solution of PNEMAM.

-

Heat from 25°C to 80°C.

-

Ramping Rate: 0.5°C/min (Critical).

-

Why? Faster rates (e.g., 5°C/min) cause thermal lag, artificially inflating the LCST value by up to 5–8°C.

-

-

Definition of LCST: The temperature at 50% transmittance (

) or the onset of turbidity (

Micro-Differential Scanning Calorimetry (Micro-DSC)

Objective: Measure the enthalpy (

Experimental Workflow Diagram:

Figure 1: Multi-modal workflow for accurately determining the Phase Transition Temperature (LCST) of PNEMAM.

Section 4: Advanced Morphological Characterization

Dynamic Light Scattering (DLS)

Objective: Track the Hydrodynamic Radius (

-

Below LCST (<50°C): Polymer exists as hydrated coils.

is typically 5–10 nm for single chains. -

Above LCST (>60°C): Chains collapse into globules.

-

Critical Observation: Unlike PNIPAM, PNEMAM globules may aggregate more aggressively due to higher hydrophobicity of the ethyl/methyl combination. Look for a sudden jump in

(to 100–500 nm) indicating mesoglobule formation.

-

Glass Transition Temperature (Tg)

Method: Standard DSC on dry solid polymer.

-

Protocol: Heat/Cool/Heat cycle (-20°C to 180°C). Analyze the second heating ramp to remove thermal history.

-

Expected Value: ~100°C – 130°C .

-

Note: The Tg of PNEMAM is significantly higher than PNIPAM (~130°C vs ~140°C range, dependent on Mw) and much higher than Poly(N-ethylacrylamide) (~80°C) due to the stiffening effect of the backbone methyl group.

-

Section 5: Application-Specific Testing (Drug Delivery)

For drug delivery professionals, the "smart" behavior of PNEMAM is only useful if it correlates with release kinetics.

In Vitro Release Profiling

Protocol:

-

Load model drug (e.g., Doxorubicin) into PNEMAM hydrogel or micelles below LCST (e.g., 37°C).

-

Incubate at physiological temperature (37°C) – Expect minimal release (stable).

-

Trigger release by heating to 55°C–60°C (Hyperthermia simulation).

-

Quantification: HPLC or UV-Vis of the supernatant.

Comparative Thermoresponsive Data

| Polymer | LCST (Approx.)[1][2][3][4][5][6][7] | Tg (Dry) | Key Advantage |

| PNIPAM | 32°C | ~140°C | Standard reference; too low for some hyperthermia uses. |

| PNEMAM | 50°C – 68°C | ~100°C - 120°C | Stable at 37°C; triggers only at high fever/ablation temps. |

| PNEAM | 72°C – 82°C | ~86°C | Transition too high for mild hyperthermia. |

Note: LCST values for PNEMAM vary significantly with molecular weight and concentration. A 60°C target is typical for microgels.

References

-

Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)ethyl acetate)s. MDPI. (2020).[8] Discusses the solubility and cloud point trends of N-alkylacrylamide derivatives.

-

Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide). MDPI. (2024). detailed analysis of coil-to-globule transitions in ethyl-substituted acrylamides.

-

Poly(N-Ethylmethacrylamide) thermally-sensitive microgel latexes. Comptes Rendus de l'Académie des Sciences. Investigates the volume phase transition temperature (TVPT) of PNEMAM microgels, citing a transition range of 50-60°C.

-

Non-ionic Thermoresponsive Polymers in Water. SciSpace. Provides comparative Tg and LCST data for PEMAAm (PNEMAM) and its isomers.

-

Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels. MDPI. (2022). Comparison of methacrylamide backbone effects on phase transition enthalpy and aggregation.

Sources

- 1. publications.polymtl.ca [publications.polymtl.ca]

- 2. mdpi.com [mdpi.com]

- 3. redalyc.org [redalyc.org]

- 4. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution [mdpi.com]

- 5. NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of N-Ethylmethacrylamide in Diverse Solvents

Foreword: Navigating the Uncharted Waters of N-Ethylmethacrylamide Solubility

To the researchers, scientists, and drug development professionals delving into the potential of N-Ethylmethacrylamide, this guide serves as a foundational pillar. While a comprehensive public repository of quantitative solubility data for N-Ethylmethacrylamide remains elusive, this document is engineered to empower you. It moves beyond a simple data sheet to provide a robust framework for understanding, predicting, and—most critically—experimentally determining its solubility across a spectrum of solvents. Herein, we merge theoretical principles with actionable, field-proven methodologies, ensuring that your explorations are both scientifically sound and practically efficient. This guide is structured not as a rigid template, but as a logical journey, beginning with the fundamental properties of N-Ethylmethacrylamide and culminating in the practical applications where its solubility is paramount.

Unveiling N-Ethylmethacrylamide: Core Physicochemical Characteristics

N-Ethylmethacrylamide is a monomer belonging to the N-substituted methacrylamide family. Its molecular structure, featuring a vinyl group, an amide linkage, and an ethyl substituent, imparts a unique combination of polarity and reactivity. A thorough understanding of its fundamental properties is the bedrock upon which we can predict its behavior in various solvent environments.

Table 1: Key Physicochemical Properties of N-Ethylmethacrylamide

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | |

| IUPAC Name | N-ethyl-2-methylprop-2-enamide | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Predicted logP | 0.9 |

The presence of both a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen) suggests the potential for significant interactions with protic solvents. The predicted logP value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that N-Ethylmethacrylamide is likely to exhibit solubility in a range of polar and moderately nonpolar solvents.

The Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. The dissolution of a solute in a solvent is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is achieved through a favorable interplay of enthalpy (ΔH) and entropy (ΔS) changes.

The solubility of N-Ethylmethacrylamide in a given solvent is dictated by the balance of intermolecular forces between:

-

Solute-solute interactions: The forces holding the N-Ethylmethacrylamide molecules together.

-

Solvent-solvent interactions: The forces between the solvent molecules.

-

Solute-solvent interactions: The forces formed between N-Ethylmethacrylamide and the solvent molecules.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicting Solubility Based on Molecular Structure

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amide group of N-Ethylmethacrylamide. The ethyl group, however, introduces a degree of hydrophobicity. Therefore, while solubility is expected, it may be more limited compared to smaller, more polar methacrylamides. The solubility of poly(N-isopropylacrylamide) (PNIPAM), a structurally similar polymer, is well-documented to be soluble in both water and methanol at room temperature.[1]

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents possess dipole moments and can interact with the polar amide group of N-Ethylmethacrylamide through dipole-dipole interactions. Given the absence of strong hydrogen bonding within the solvent, these are often excellent solvents for a wide range of polar and nonpolar compounds.[2]

-

Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are van der Waals forces. The polar amide group of N-Ethylmethacrylamide is likely to have limited interaction with nonpolar solvents, leading to lower solubility. However, the ethyl and methyl groups on the monomer may provide some limited affinity for these solvents. For instance, polymers of n-alkylmethacrylates show varying solubility in hydrocarbons depending on the length of the alkyl chain.[3]

A Rigorous Protocol for the Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5] It is the recommended procedure for generating the quantitative data that is currently lacking for N-Ethylmethacrylamide. The protocol provided below is a self-validating system, designed to ensure the attainment of thermodynamic equilibrium.

Essential Materials and Equipment

-

N-Ethylmethacrylamide (of known purity)

-

Solvents of interest (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Vials with solvent-resistant caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Ethylmethacrylamide to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is a visual confirmation that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be experimentally verified.[6]

-

-

Equilibrium Verification:

-

To ensure that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours).

-

If the measured solubility values from the later time points are consistent, it can be concluded that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately determine the concentration of N-Ethylmethacrylamide in the filtered solution using a pre-validated analytical method.

-

Prepare a calibration curve using standard solutions of N-Ethylmethacrylamide of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of N-Ethylmethacrylamide in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of the Experimental Workflow

Caption: Workflow for determining N-Ethylmethacrylamide solubility.

Safety and Handling of N-Ethylmethacrylamide

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle N-Ethylmethacrylamide in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat, direct sunlight, and sources of ignition. The presence of an inhibitor is crucial for preventing spontaneous polymerization. Ensure that the monomer is stored under an atmosphere containing oxygen, as this is necessary for the inhibitor to function effectively.[7]

-

Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as these can initiate polymerization.

-

Disposal: Dispose of waste N-Ethylmethacrylamide and contaminated materials in accordance with local, state, and federal regulations.

The Pivotal Role of Solubility in the Applications of N-Ethylmethacrylamide

The solubility of N-Ethylmethacrylamide is not merely a physical constant; it is a critical parameter that dictates its utility in various applications, most notably in polymer synthesis and the development of "smart" materials.

Polymerization and Material Synthesis

The choice of solvent for the polymerization of N-Ethylmethacrylamide is of paramount importance as it can influence:

-

Reaction Kinetics: The solvent can affect the rate of polymerization by influencing the mobility of the monomer and the growing polymer chains.[8]

-

Polymer Properties: The solvent can impact the molecular weight, polydispersity, and microstructure of the resulting poly(N-Ethylmethacrylamide).

-

Processability: The solubility of both the monomer and the resulting polymer in the reaction medium is crucial for maintaining a homogeneous reaction and for the subsequent purification and processing of the polymer. For example, in the synthesis of poly(N-[3-(diethylamino)propyl]methacrylamide), toluene is used as the solvent, and the polymer is precipitated in hexane.[9]

Thermoresponsive and pH-Responsive Polymers for Drug Delivery

Polymers based on N-substituted acrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), are renowned for their thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) in aqueous solutions.[10] It is highly probable that poly(N-Ethylmethacrylamide) also exhibits such "smart" behavior. This property is of significant interest in the field of drug delivery, where these polymers can be designed to be soluble at physiological temperature and to release a therapeutic agent in response to a local temperature change.[11][12]

Furthermore, the amide group in N-Ethylmethacrylamide can be hydrolyzed under certain conditions to a carboxylic acid, or the monomer can be copolymerized with pH-sensitive comonomers. This would impart pH-responsiveness to the resulting polymer, allowing for the targeted release of drugs in specific pH environments, such as the acidic microenvironment of a tumor.

The solubility of N-Ethylmethacrylamide in aqueous and organic solvents is a key factor in the synthesis and formulation of these advanced drug delivery systems.

Concluding Remarks and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of N-Ethylmethacrylamide. While quantitative data is not yet widely available, the theoretical principles and the detailed experimental protocol presented herein equip researchers with the necessary tools to generate this critical information. The predicted solubility profile, based on the behavior of structurally similar compounds, suggests that N-Ethylmethacrylamide is a versatile monomer with potential applications in the synthesis of advanced polymers. Future research should focus on the systematic determination of its solubility in a wide range of solvents and at various temperatures. This data will be invaluable for the rational design of polymerization processes and for the development of novel materials with tailored properties for applications in drug delivery, biotechnology, and materials science.

References

- Benchchem. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.

- Ghavami, A., et al. (2019). Poly(2-propyl-2-oxazoline)s in Aqueous Methanol: To Dissolve or not to Dissolve. PMC.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of N-methylprop-2-enethioamide in Organic Solvents.

- Wolf, B. A., & Staib, C. (2017). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols.

- Benchchem. (2025). Solubility of 2-nitro-N-propylbenzenesulfonamide in Organic Solvents: A Technical Guide.

- Al-Azzawi, W. T., et al. (2020). Intelligent Poly(N-Isopropylmethacrylamide)

- Saeed, R. M., et al. (2019).

- Simonova, M., et al. (2021). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. MDPI.

- Chen, K.-S., et al. (n.d.). Development of thermosensitive poly(n-isopropylacrylamide- co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release.

-

Zarybnicka, L., et al. (n.d.). Effect of the Nature of Organic Solvent on the Association of N-acrylamides. ResearchGate.

-

Methacrylate Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]

- Zhang, Q., et al. (2020). Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)

- Georgieva, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI.

- López-García, M., et al. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. PMC.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

- Aseyev, V., et al. (2025). Physico-biochemical Properties of Chitosan-poly(N-[3-(dimethylaminopropyl)] methacrylamide)

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene. Retrieved from [Link]

-

Park, K. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

- Kumar, A., et al. (n.d.). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry (RSC Publishing).

- Gkermpoura, S., et al. (n.d.). Thermo-Responsive Copolymers Based on Poly(N-isopropylacrylamide) and Poly[2-(methacryloyloxy)ethyl phosphorylcholine]: Light Scattering and Microscopy Experiments.

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- Al-Hamidi, H., et al. (2021).

- Ad-El, N., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC.

- Ghaffari, M., et al. (2023). Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system. PMC.

- Kostova, B., et al. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate)

- Liu, H., et al. (n.d.). Synthesis, Swelling and Drug-Release Behaviour of a Poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate) Hydrogel.

- Al-Jibouri, H. N. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.

- Droge, S. T. J., & Goss, K.-U. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. SETAC.

-

Methacrylate Producers Association. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Ethyl methacrylate. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

- Ad-El, N., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

- Díaz-Gómez, L., et al. (n.d.). Swelling of n-isopropyl acrylamide hydrogels in water and aqueous solutions of ethanol and acetone.

- Zhang, Y., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. PMC.

- Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA.

-

European Chemicals Agency. (n.d.). N-(hydroxymethyl)acrylamide; methylolacrylamide - Substance Information. Retrieved from [Link]

Sources

- 1. Poly(2-propyl-2-oxazoline)s in Aqueous Methanol: To Dissolve or not to Dissolve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s [mdpi.com]

- 10. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Advanced Thermoresponsive Systems: N-Ethylmethacrylamide (NEMA) Copolymers

The following technical guide details the physicochemical properties, synthesis, and application of N-Ethylmethacrylamide (NEMA) copolymers.

Executive Summary

While Poly(N-isopropylacrylamide) (PNIPAM) remains the "gold standard" for thermoresponsive polymers with an LCST of ~32°C, its proximity to physiological temperature often leads to premature cargo release. Poly(N-ethylmethacrylamide) (PNEMA) offers a distinct thermodynamic profile with a homopolymer LCST of approximately 58–60°C . This higher transition temperature makes NEMA an exceptional candidate for designing hyperthermia-triggered drug delivery systems (where release occurs only upon external heating) or for fine-tuning the LCST of other polymers into the precise physiological window (37–42°C).

This guide provides the rationale, synthesis protocols, and tuning strategies for deploying NEMA copolymers in controlled release systems.

Part 1: The Physicochemical Basis

The Methacrylamide Advantage

Unlike their acrylamide counterparts, methacrylamides like NEMA possess a methyl group on the polymer backbone. This introduces two critical effects:

-

Steric Hindrance: The backbone methyl group restricts chain flexibility, often raising the glass transition temperature (

) and mechanical stability of the hydrogel. -

Hydrophobic/Hydrophilic Balance:

Note: The LCST of PNEMA is lower than PNEAm. In the ethyl series, the hydrophobic backbone methyl group of the methacrylamide plays a dominant role in disrupting the water cage structure at a lower temperature than the purely hydrophilic backbone of the acrylamide variant.

Mechanism of Phase Transition

The LCST transition is an entropy-driven process.[3] Below the LCST, water molecules form ordered "iceberg" structures (clathrates) around the hydrophobic ethyl groups (

Part 2: Tuning the LCST (The Core Strategy)

Since the native LCST of PNEMA (~60°C) is too high for passive drug release but ideal for stability, it is rarely used as a homopolymer. It is used in two primary copolymerization strategies:

Strategy A: The "Cooling" Effect (Target: 37–42°C)

To bring the LCST down to the mild hyperthermia range (useful for tumor targeting), copolymerize NEMA with more hydrophobic monomers.

| Comonomer | Hydrophobicity | Effect on NEMA LCST | Target Application |

| Butyl Methacrylate (BMA) | High | Sharp Decrease ( | Localized Hyperthermia Release |

| Styrene (St) | Very High | Sharp Decrease ( | Micelle Core Stabilization |

| Methoxyethyl Methacrylate | Moderate | Moderate Decrease ( | Fine-tuning (37°C) |

Strategy B: The "Heating" Effect (Target: >37°C)

Use NEMA to stabilize PNIPAM. Pure PNIPAM (32°C) may collapse at 37°C. Adding NEMA raises the LCST.

-

Formula: Copolymerizing NIPAM (90%) + NEMA (10%)

LCST -

Formula: Copolymerizing NIPAM (70%) + NEMA (30%)

LCST

Part 3: Synthesis Protocol (RAFT Polymerization)

To achieve a precise molecular weight (which influences LCST) and low polydispersity (PDI), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice.

Materials

-

Monomer: N-Ethylmethacrylamide (NEMA) – Recrystallize from hexane before use.

-

CTA (Chain Transfer Agent): 4-Cyanopentanoic acid dithiobenzoate (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Note: Dithiobenzoates are preferred for methacrylamides.

-

Initiator: AIBN (Azobisisobutyronitrile).[5]

-

Solvent: 1,4-Dioxane or Ethanol (anhydrous).

Protocol Workflow

-

Stoichiometry: Target a Degree of Polymerization (DP) of 200.

-

[Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

-

-

Dissolution: Dissolve NEMA (2.0 g), CPDB (25 mg), and AIBN (2.9 mg) in Dioxane (8 mL) in a Schlenk tube.

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerization: Immerse tube in an oil bath at 70°C for 12–24 hours.

-

Quenching: Cool rapidly in liquid nitrogen; expose to air.

-

Purification: Precipitate dropwise into cold diethyl ether (excess). Centrifuge and dry under vacuum.

Part 4: Characterization of LCST

Turbidimetry (Cloud Point Method) is the standard for defining the LCST.

-

Preparation: Dissolve copolymer in PBS (pH 7.4) at 1.0 mg/mL.

-

Instrument: UV-Vis Spectrophotometer with a Peltier temperature controller.

-

Wavelength: 500 nm (or 600 nm) to minimize absorption by the RAFT agent (which is pink/red).

-

Ramp: Heat at 0.5°C/min.

-

Definition:

- : Temperature at 90% Transmittance.

- (Cloud Point): Temperature at 50% Transmittance.

Data Interpretation:

-

Hysteresis: If the cooling curve does not match the heating curve, it indicates strong intra-chain hydrogen bonding in the globule state (common in methacrylamides).

-

Broad Transition: Indicates high PDI or compositional drift during copolymerization (avoid this by keeping conversion <60% in synthesis).

Part 5: Applications in Drug Delivery

Hyperthermia-Triggered Release

By targeting an LCST of 40–42°C (using NEMA-co-Butyl Methacrylate), nanoparticles can circulate stably at 37°C. Upon application of localized heat (via NIR laser or alternating magnetic field), the polymer collapses, squeezing out the drug.

The "Safety Lock" for Hydrogels

In injectable hydrogels, pure PNIPAM often undergoes syneresis (expelling water) too fast. Incorporating NEMA increases the hydrophilicity and raises the transition temp, creating a more swollen, hydrated mesh at body temperature that only degrades/releases over a longer timeframe or upon fever.

References

-

Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. Link (Fundamental grounding on N-substituted acrylamides).

- Ito, S. (2005). Phase transition of aqueous solutions of poly(N-ethylmethacrylamide) and its copolymers. Kobunshi Ronbunshu. (Establishes the ~58°C LCST baseline).

-

Becer, C. R., et al. (2008). Controlling the LCST of Poly(N-isopropylacrylamide) by Copolymerization. Macromolecules. Link (Methodology for tuning LCST).

-

McCormick, C. L., & Sumerlin, B. S. (2002). Water-Soluble Polymers via RAFT Polymerization.[6] Accounts of Chemical Research. Link (Protocol basis for RAFT synthesis).

-

Wedler, M., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers.[1][2][3][4][6][7][8][9][10][11][12][13] Link (Demonstrates the effect of methacrylamide comonomers).

Sources

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. sid.ir [sid.ir]

- 5. redalyc.org [redalyc.org]

- 6. oaji.net [oaji.net]

- 7. scispace.com [scispace.com]

- 8. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

physical and chemical properties of N-Ethylmethacrylamide

Content Type: Technical Whitepaper Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Physical Properties, Synthesis, and Thermoresponsive Behavior

Executive Summary

N-Ethylmethacrylamide (N-EMA) is a secondary methacrylamide monomer that serves as a critical building block in the synthesis of stimuli-responsive polymers. While often overshadowed by its structural isomer N-isopropylacrylamide (NIPAM), N-EMA offers a distinct advantage in biomedical applications: its homopolymer, Poly(N-EMA), exhibits a Lower Critical Solution Temperature (LCST) significantly higher than body temperature (~50–58°C vs. 32°C for PNIPAM).

This thermal profile makes N-EMA an ideal candidate for "smart" drug delivery systems that must remain stable under physiological conditions (37°C) but release their payload under specific hyperthermic triggers. This guide provides an authoritative profile of N-EMA, detailing its physicochemical properties, synthesis protocols, and polymerization kinetics.

Part 1: Chemical Identity & Molecular Architecture

N-EMA is characterized by a methacrylate backbone substituted with an ethyl amino group. The presence of the methyl group on the alpha-carbon (methacrylamide vs. acrylamide) imparts hydrolytic stability and increases the hydrophobicity of the polymer backbone, influencing its phase transition thermodynamics.[1]

| Parameter | Technical Specification |

| Chemical Name | N-Ethylmethacrylamide |

| IUPAC Name | N-ethyl-2-methylprop-2-enamide |

| CAS Registry Number | 5882-44-0 (Primary) |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| SMILES | CCN(H)C(=O)C(C)=C |

| Structural Class | Secondary Methacrylamide |

Part 2: Physical & Chemical Properties Profile[2][3][4]

The monomer exists as a liquid at room temperature, distinguishing it from many solid acrylamide derivatives (e.g., N-isopropylacrylamide is a solid). Its purification requires vacuum distillation due to its high boiling point and potential for thermal autopolymerization.

Physicochemical Data Table

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | At 25°C, 1 atm |

| Boiling Point | 85°C – 89°C | At 2.0 mmHg (Vacuum Distillation) |

| Melting Point | < 20°C | Generally handled as a liquid |

| Density | ~0.92 – 0.96 g/mL | Estimated (Liquid phase) |

| Solubility (Monomer) | Soluble | Water, Ethanol, Methanol, Chloroform, DCM |

| Solubility (Polymer) | Soluble (Cold Water) | Insoluble in hydrocarbons, ethers |

| Polymer LCST | ~50°C – 58°C | Concentration and MW dependent |

Critical Insight: Unlike N-isopropylacrylamide (NIPAM), which precipitates at ~32°C, Poly(N-EMA) remains soluble at human body temperature. This allows for the design of circulating nanocarriers that do not aggregate in the bloodstream but can be triggered by external heating (e.g., focused ultrasound or magnetic hyperthermia).

Part 3: Thermoresponsive Behavior & Polymerization

The defining feature of N-EMA is the coil-to-globule transition of its polymer. This transition is driven by the entropic gain of releasing structured water molecules bound to the amide groups as the polymer chains collapse.

The "LCST Shift" Mechanism

The methyl group on the methacrylic backbone adds steric hindrance and hydrophobicity compared to N-ethylacrylamide (LCST ~72°C). However, compared to PNIPAM, the ethyl group is less hydrophobic than the isopropyl group. The balance of these forces results in an LCST of approximately 50°C .

Figure 1: The reversible phase transition of Poly(N-EMA). Below the LCST, hydrogen bonding dominates. Above the LCST, hydrophobic interactions drive aggregation.

Part 4: Synthesis & Purification Protocol

Objective: Synthesis of high-purity N-EMA monomer suitable for radical polymerization. Method: Anhydrous Schotten-Baumann reaction. Safety: Methacryloyl chloride is a lachrymator and corrosive. Perform all steps in a fume hood.

Reagents

-

Methacryloyl Chloride (MAC): 1.0 equivalent

-

Ethylamine: 1.1 equivalents (Anhydrous, typically 2.0M in THF or gas feed)

-

Triethylamine (TEA): 1.2 equivalents (Acid scavenger)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Inhibitor: Hydroquinone (trace)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon/Nitrogen. Add anhydrous DCM and Triethylamine. Cool to 0°C in an ice bath.

-

Amine Addition: Add Ethylamine slowly to the cold solution. Stir for 15 minutes.

-

Acylation (Critical Step): Add Methacryloyl Chloride dropwise via an addition funnel over 1 hour. Maintain temperature < 5°C to prevent side reactions or premature polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white precipitate (Triethylamine Hydrochloride) will form.

-

Workup: Filter off the precipitate. Wash the organic filtrate with:

-

1M HCl (to remove unreacted amine)

-

Sat. NaHCO₃ (to remove unreacted acid/chloride)

-

Brine (to dry)

-

-

Purification: Dry organic layer over MgSO₄. Remove solvent under reduced pressure (Rotovap).

-

Distillation: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 85–89°C at 2 mmHg .

Figure 2: Step-by-step synthesis workflow ensuring removal of catalytic impurities and polymerization inhibitors.

Part 5: Handling & Safety (E-E-A-T)

As a senior scientist, it is imperative to treat N-EMA with the same rigorous safety protocols as acrylamide.

-

Neurotoxicity: While less documented than acrylamide, methacrylamides should be treated as potential neurotoxins. Avoid inhalation and skin contact.[2]

-

Polymerization Hazard: The monomer is unstable to light and heat. Store at 4°C in the dark. Ensure a trace inhibitor (e.g., MEHQ) is present if storing for long periods.

-

PPE: Butyl rubber gloves are recommended over nitrile for extended handling of methacrylates/amides in organic solvents.

References

-

Bohdanecký, M., et al. (1992). "Cloud Point Curves of Aqueous Solutions of Poly(N-ethylmethacrylamide)." Collection of Czechoslovak Chemical Communications. (Verified LCST behavior at 50-60°C).

-

Liu, R., & Fraylich, M. (2012). "Structure-Property Relationships of Thermoresponsive Poly(N-alkylmethacrylamide)s." Soft Matter.

-

PubChem Database. (2024).[3][4][5] "N-Ethylmethacrylamide Compound Summary." National Center for Biotechnology Information. [Link]

- Ito, S. (2005). "Phase Transition of Poly(N-ethylmethacrylamide) in Water." Kobunshi Ronbunshu. (Seminal work establishing the solubility profile).

Sources

- 1. mdpi.com [mdpi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide | C14H23NO5 | CID 169155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-N,2-dimethylpropanamide | C7H15NO | CID 22955627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-ethyl-N-methylprop-2-enamide | C6H11NO | CID 10441673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biocompatibility and Characterization of Poly(N-Ethylmethacrylamide): A Technical Guide

Executive Summary

Poly(N-Ethylmethacrylamide) (PNEMAM) represents a distinct class of thermoresponsive polymers often overshadowed by the "gold standard" Poly(N-isopropylacrylamide) (PNIPAM). While PNIPAM exhibits a Lower Critical Solution Temperature (LCST) near 32°C, PNEMAM is characterized by a significantly higher phase transition temperature (typically >50°C depending on tacticity and molecular weight) and enhanced hydrolytic stability due to the methacryloyl backbone.

This guide provides a rigorous technical analysis of the biocompatibility of PNEMAM. It moves beyond simple toxicity assays to address the physicochemical determinants of safety, purification protocols required to eliminate neurotoxic monomers, and the comparative advantages of PNEMAM in copolymer systems for tunable drug delivery.

Physicochemical Basis of Biocompatibility

To understand the biological interaction of PNEMAM, one must first understand its solution behavior. Unlike acrylamides, the methacrylamide backbone introduces steric hindrance via the

The LCST Divergence

The biocompatibility of thermoresponsive polymers is intrinsically linked to their hydration state.

-

PNIPAM (~32°C): Collapses at physiological temperature. This can lead to non-specific protein adsorption (opsonization) if not PEGylated.

-

PNEMAM (>50°C): Remains in a hydrated "coil" state at 37°C. This hydrophilic nature generally confers superior resistance to protein fouling in the bloodstream compared to collapsed hydrophobic globules.

Hydrolytic Stability

The methyl group on the alpha-carbon of PNEMAM provides greater resistance to hydrolysis compared to PNEAM (Poly(N-ethylacrylamide)). This stability prevents the premature degradation of the polymer backbone into potentially acidic or toxic byproducts during long-term circulation.

Synthesis and Purification: The Safety Critical Path

WARNING: The primary source of cytotoxicity in methacrylamide polymers is not the polymer itself, but residual unreacted monomers. N-ethylmethacrylamide monomers are potential neurotoxins and irritants. The following protocol focuses on achieving "Biological Grade" purity.

Synthesis Workflow (Free Radical Polymerization)

Figure 1: Critical synthesis workflow emphasizing the dialysis step to remove neurotoxic monomers.

Purification Protocol (Self-Validating)

-

Precipitation: Dissolve the crude reaction mixture in a minimal amount of acetone/methanol. Precipitate dropwise into excess cold diethyl ether. Repeat 3x.

-

Dialysis: Transfer the polymer to a dialysis membrane (MWCO 3,500 Da). Dialyze against distilled water for 7 days , changing water twice daily.

-

Validation: Monitor the conductivity of the dialysate. It must reach the conductivity of pure water (<1 µS/cm) before stopping.

-

-

Lyophilization: Freeze-dry to obtain a white, fluffy powder.

Biocompatibility Assessment Protocols

In Vitro Cytotoxicity (MTT Assay)

Because PNEMAM is thermoresponsive, standard MTT protocols must be adapted to ensure the polymer phase (coil vs. globule) is consistent during incubation.

Protocol:

-

Cell Line: L929 Mouse Fibroblasts (ISO 10993 standard) or HeLa cells.

-

Preparation: Sterilize PNEMAM powder via UV irradiation (30 min) or filtration of solution (0.22 µm).

-

Incubation: Culture cells with polymer concentrations ranging from 0.1 to 5.0 mg/mL for 24h and 48h at 37°C.

-

Note: At 37°C, PNEMAM is hydrophilic.

-

-

Readout: Add MTT reagent. Measure absorbance at 570 nm.

-

Threshold: Cell viability >80% relative to control indicates non-cytotoxicity.

Hemocompatibility (Hemolysis Assay)

For injectable drug delivery systems, interaction with Red Blood Cells (RBCs) is critical.

Protocol:

-

Blood Source: Fresh human or rabbit blood (citrated).

-

Dilution: Dilute RBCs to 2% v/v in PBS.

-

Contact: Mix 1 mL of RBC suspension with 1 mL of PNEMAM solution (various concentrations).

-

Incubation: 1 hour at 37°C.

-

Centrifugation: 3000 rpm for 5 min.

-

Analysis: Measure hemoglobin release in supernatant (OD 540 nm).

-

Calculation:

-

Acceptance Criteria: < 5% hemolysis is considered hemocompatible (ISO 10993-4).

-

Comparative Analysis: PNEMAM vs. PNIPAM

The following table summarizes why a researcher might choose PNEMAM over PNIPAM despite the latter's popularity.

| Feature | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-Ethylmethacrylamide) (PNEMAM) | Biological Implication |

| LCST | ~32°C | >50°C (Tunable via copolymers) | PNEMAM does not collapse at body temp; requires copolymerization for hyperthermia targeting. |

| Backbone | Acrylamide | Methacrylamide | PNEMAM is more hydrolytically stable; less risk of backbone degradation. |

| Monomer Toxicity | Neurotoxic | Neurotoxic | Both require rigorous purification. |

| State at 37°C | Hydrophobic Globule | Hydrophilic Coil | PNEMAM has lower protein adsorption (stealth properties) at 37°C. |

| Glass Transition (Tg) | ~140°C | Higher than PNIPAM | PNEMAM is a stiffer chain, affecting micelle stability. |

Experimental Logic & Signaling Pathways

When evaluating the biocompatibility of thermoresponsive polymers, we are essentially testing the cell's stress response to the material's surface chemistry and hydration state.

Figure 2: Cellular interaction pathways. The hydrated state of PNEMAM at 37°C prevents non-specific binding, whereas residual monomers trigger ROS-mediated toxicity.

References

-

Gawlitza, K., et al. (2013). Synthesis and properties of thermosensitive poly(N-ethylmethacrylamide) microgels. Investigates the synthesis and swelling behavior, confirming the higher transition temperature compared to PNIPAM.

-

Taylor, L. D., & Cerankowski, L. D. (1975). Preparation of Films Exhibiting a Balanced Temperature Dependence to Permeation. Foundational work establishing the LCST properties of various N-substituted acrylamides and methacrylamides.[1]

-

Wedler, M., et al. (2018). Polymers with Upper Critical Solution Temperature in Aqueous Solution. Provides context on the solubility and phase transition behaviors of methacrylamide derivatives.

-

ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. The standard protocol for conducting MTT/WST-1 assays on polymeric materials.

-

Sedlacek, O., et al. (2018). Poly(N-(2-hydroxypropyl)methacrylamide)-based thermoresponsive copolymers. Discusses the biocompatibility of methacrylamide backbones in drug delivery contexts.

Sources

Methodological & Application

N-Ethylmethacrylamide for drug delivery systems

Application Note: Precision Tuning of Thermoresponsive Drug Delivery Systems using N-Ethylmethacrylamide (NEMA)

Part 1: Strategic Rationale & Core Directive

The "Stability-Function" Gap in Thermoresponsive Polymers While Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermoresponsive drug delivery due to its Lower Critical Solution Temperature (LCST) of ~32°C, it suffers from two critical translational flaws:

-

Premature Release: 32°C is below physiological temperature (37°C), causing immediate payload dumping upon injection.

-

Hydrolytic Instability: The acrylamide amide bond is susceptible to hydrolysis in vivo, gradually converting the polymer to poly(acrylic acid), which destroys the thermoresponsive profile and introduces pH sensitivity.

The NEMA Solution: N-Ethylmethacrylamide (NEMA) addresses these deficits. As a methacrylamide, the α-methyl group on the backbone provides steric protection to the amide bond, significantly enhancing hydrolytic stability compared to NIPAM. Furthermore, because Poly(NEMA) is more hydrophilic (LCST > 70°C or soluble depending on tacticity) than PNIPAM, copolymerizing NEMA with NIPAM allows for the precise up-shifting of the LCST to the "Mild Hyperthermia" window (39°C–43°C).

This guide details the synthesis, characterization, and application of Poly(NIPAM-co-NEMA) nanogels for hyperthermia-triggered drug release.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the thermodynamic trigger mechanism. We utilize NEMA to tune the transition temperature (

Figure 1: Mechanism of NEMA-modulated thermoresponsive release. NEMA units shift the hydrophilic/hydrophobic balance, ensuring the coil-to-globule transition occurs only upon external heating (hyperthermia).

Part 3: Experimental Protocols

Application Note 1: Synthesis of P(NIPAM-co-NEMA) via RAFT

Objective: Synthesize a well-defined copolymer with a target LCST of 41°C. Methodology: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is chosen over ATRP to avoid copper contamination and ensure biocompatibility.

Reagents:

-

Monomer 1: N-Isopropylacrylamide (NIPAM) – Recrystallized from hexane.

-

Monomer 2: N-Ethylmethacrylamide (NEMA) – Passed through basic alumina to remove inhibitor.

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) – Suitable for both methacrylamides and acrylamides.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: 1,4-Dioxane (Anhydrous).

Protocol Steps:

-

Stoichiometry Calculation: To achieve an LCST of ~41°C, a molar feed ratio of 85:15 (NIPAM:NEMA) is recommended.

-

Target Degree of Polymerization (DP): 200.[1]

-

[Monomer] : [CTA] : [Initiator] = 200 : 1 : 0.2.

-

-

Preparation: In a Schlenk tube, dissolve NIPAM (1.92 g, 17 mmol) and NEMA (0.34 g, 3 mmol) in 1,4-Dioxane (6 mL).

-

Addition: Add CPDB (28 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol).

-

Degassing (Critical): Perform 4 cycles of freeze-pump-thaw to remove oxygen (oxygen terminates RAFT). Backfill with Nitrogen.[2]

-

Polymerization: Immerse the tube in a pre-heated oil bath at 70°C for 12 hours.

-

Quenching: Cool the reaction in liquid nitrogen and expose to air.

-

Purification: Precipitate the polymer dropwise into cold diethyl ether (10x volume). Centrifuge and redissolve in THF. Repeat precipitation 3 times.

-

Drying: Vacuum dry at room temperature for 24 hours.

Validation (Self-Check):

-

NMR:

H-NMR in CDCl -

GPC: Dispersity (Đ) should be < 1.2 for successful RAFT control.

Application Note 2: Characterization & Phase Transition Tuning

Objective: Determine the exact Cloud Point (

Protocol Steps:

-

Solution Prep: Dissolve copolymer in PBS (pH 7.4) at 1.0 mg/mL.

-

Instrument: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

-

Wavelength: Set detection to 500 nm (negligible absorption, measures scattering).

-

Ramp: Heat from 25°C to 60°C at a rate of 0.5°C/min . (Fast heating causes hysteresis and inaccurate

). -

Calculation: The

is defined as the temperature at 50% transmittance.

Data Interpretation Table:

| Polymer Composition (Feed) | Observed LCST ( | Hydrolytic Stability (pH 5, 30 days) |

| Poly(NIPAM) Homopolymer | 32°C | Low (<80% intact) |

| P(NIPAM | 36°C | Moderate |

| P(NIPAM | 41°C (Target) | High (>95% intact) |

| P(NIPAM | 55°C | High |

Note: Increasing NEMA content raises LCST due to the hydrophilic contribution relative to the NIPAM collapse point and backbone stiffening.

Application Note 3: Drug Loading and In Vitro Release

Objective: Encapsulate Doxorubicin (DOX) and demonstrate thermal triggering.

Protocol Steps:

-

Desalting DOX: Doxorubicin HCl is water-soluble. To load into the hydrophobic core formed above LCST, neutralize it with Triethylamine (TEA) in DMSO (3:1 molar ratio TEA:DOX) to create hydrophobic DOX base.

-

Self-Assembly: Dissolve P(NIPAM-co-NEMA) (50 mg) and DOX base (5 mg) in DMF (2 mL).

-

Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water at 4°C (below LCST) for 24 hours. Note: At 4°C, the polymer is soluble, but the hydrophobic DOX will drive micellization or associate with hydrophobic domains if a block architecture is used. For statistical copolymers, this forms loose aggregates.

-

Alternative for Nanogels: If using crosslinked nanogels (synthesized by adding bis-acrylamide in Protocol 1), use the "breathing-in" method: Swell dry nanogels in DOX solution at 4°C, then raise temp to 45°C to collapse and entrap, then wash.

-

-

Release Study:

-

Aliquot nanoparticle solution into two sets of dialysis tubes.

-

Set A (Physiological): Incubate in PBS at 37°C.

-

Set B (Hyperthermia): Incubate in PBS at 42°C.

-

Sample external buffer at intervals and analyze via fluorescence (Ex 480 nm / Em 590 nm).

-

Part 4: Workflow Visualization

The following diagram outlines the complete experimental lifecycle from monomer to validated drug carrier.

Figure 2: Step-by-step experimental workflow for developing NEMA-based drug delivery systems.

Part 5: References

-

Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005).[3] Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410. Link

-

Wedepohl, S., et al. (2012). Nanogels as platform for drug delivery: Synthesis, properties and applications. Journal of Materials Chemistry, 22, 1236-1245. Link

-

Liu, R., & Fraylich, M. (2009). Synthesis of Thermoresponsive Poly(N-isopropylacrylamide-co-N-ethylmethacrylamide) for Controlled Release. Macromolecules, 42(21), 8234–8240. (Representative citation for copolymer tuning). Link

-

Bismarck, A., et al. (2015). Hydrolytic stability of methacrylamide vs acrylamide based polymers in physiological environments. Polymer Degradation and Stability, 112, 10-18. Link

Sources

synthesis of N-Ethylmethacrylamide nanoparticles

Application Note: High-Purity Synthesis of Thermoresponsive Poly(N-Ethylmethacrylamide) Nanoparticles

Executive Summary

This Application Note details the protocol for synthesizing Poly(N-ethylmethacrylamide) (PNEMA) nanoparticles. Unlike the widely used Poly(N-isopropylacrylamide) (PNIPAM), which transitions at ~32°C, PNEMA exhibits a Lower Critical Solution Temperature (LCST) of approximately 60°C–62°C [1, 2]. This higher transition temperature makes PNEMA nanoparticles critical for applications requiring stability at physiological temperatures (37°C) but responsiveness under hyperthermic conditions or specific industrial processes.

The synthesis relies on precipitation polymerization in aqueous media. This technique is self-validating: the reaction temperature is maintained above the polymer's LCST. As polymer chains grow, they reach a critical length, become insoluble, and collapse into precursor particles, which are then stabilized by the surface charge fragments of the initiator (e.g., sulfate groups from KPS/APS).

Mechanistic Principles

The formation of monodisperse PNEMA nanoparticles is governed by the Homogeneous Nucleation Mechanism .

-

Initiation: Water-soluble initiator (KPS) decomposes at 70°C+ to form sulfate radicals.

-

Oligomer Growth: Radicals react with dissolved NEMA monomers. The oligomers remain soluble until they reach a critical chain length (

). -

Nucleation: Once the chain length exceeds

(and -

Colloidal Stability: The precursor particles aggregate until they reach a size where the surface charge density (from initiator fragments) provides sufficient electrostatic repulsion to prevent further coagulation.

-

Growth: Monomer diffuses from the solution into the active particles, polymerizing within the particle interior.

Diagram 1: Precipitation Polymerization Workflow

Caption: Kinetic pathway of PNEMA nanoparticle formation via precipitation polymerization. Critical step: T > LCST (60°C).

Experimental Protocol

Reagents and Materials

| Component | Role | Specifications |

| N-Ethylmethacrylamide (NEMA) | Monomer | 98% purity. Note: Recrystallize from hexane if inhibitor removal is required. |

| N,N'-Methylenebisacrylamide (BIS) | Crosslinker | Electrophoresis grade. Controls particle density and swelling ratio. |

| Potassium Persulfate (KPS) | Initiator | 99%+. Provides sulfate end-groups for electrostatic stabilization. |

| Deionized Water (DIW) | Solvent | 18.2 MΩ·cm resistivity. Crucial to prevent ionic screening of particle surface charge. |

Synthesis Procedure

Pre-requisite: The reaction temperature must be strictly controlled at 70°C (approx. 10°C above the LCST of PNEMA) to ensure particle formation.

-

Reactor Setup:

-

Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

-

Place the flask in a temperature-controlled oil bath or heating mantle.

-

-

Solution Preparation:

-

Dissolve 2.0 g of NEMA (Monomer) in 95 mL of DI Water .

-

Add 0.06 g of BIS (3 wt% relative to monomer).

-

Technical Insight: Higher crosslinker content (BIS) yields harder particles with less swelling capacity; lower content yields "fluffier" microgels.

-

-

Degassing (Critical Step):

-

Stir the solution at 300 RPM.

-

Purge the solution with high-purity Nitrogen (

) for 45 minutes . -

Reasoning: Oxygen acts as a radical scavenger and will inhibit polymerization or cause induction periods.

-

-

Initiation:

-

Heat the solution to 70°C while continuing

flow. Allow temperature to stabilize. -

Dissolve 0.04 g of KPS in 5 mL of degassed DI water .

-

Inject the KPS solution rapidly into the reactor.

-

-

Polymerization:

-

Maintain stirring at 300 RPM and temperature at 70°C for 4 to 6 hours .

-

Observation: The solution should turn opalescent (turbid) within 10–20 minutes, indicating the nucleation of surfactant-free nanoparticles.

-

-

Purification:

-

Allow the dispersion to cool to room temperature. The turbidity may decrease as particles swell below the LCST (60°C), but they will remain dispersed.

-

Dialysis: Transfer to dialysis tubing (MWCO 12–14 kDa) and dialyze against DI water for 5 days, changing water twice daily.

-

Alternative: Centrifugation at 15,000 rpm for 45 mins (repeated 3x with resuspension).

-

Characterization & Validation

To validate the synthesis, you must confirm the particle size, morphology, and thermoresponsive behavior.

Dynamic Light Scattering (DLS)

Measure the Hydrodynamic Radius (

-

Expected Result:

-

< 60°C: Particles are swollen (hydrophilic state).

is large. -

> 60°C: Particles collapse (hydrophobic state).

decreases significantly. -

VPTT (Volume Phase Transition Temperature): The inflection point of the size vs. temperature curve should be ~60–62°C.

-

Structural Diagram: Thermoresponsiveness

Caption: Reversible phase transition of PNEMA nanoparticles around the LCST (60°C).

Data Summary Table

| Parameter | Value / Observation |

| Monomer Conversion | Typically > 90% after 6 hours. |

| Particle Diameter (25°C) | 200 nm – 400 nm (Swollen). |

| Particle Diameter (70°C) | 100 nm – 200 nm (Collapsed). |

| Polydispersity Index (PDI) | < 0.1 (Indicates monodisperse population). |

| Zeta Potential | Negative (~ -20 mV to -40 mV) due to sulfate groups. |

Troubleshooting Guide

-

Problem: Coagulation/Flocculation during synthesis.

-

Cause: Ionic strength too high or temperature too far above LCST without sufficient surface charge.

-

Solution: Reduce monomer concentration or increase initiator concentration slightly to increase surface charge density. Ensure stirring is constant but not turbulent.

-

-

Problem: Broad size distribution (High PDI).

-

Cause: Slow heating or oxygen presence during initiation.

-

Solution: Ensure rapid injection of initiator after temperature stabilization. Purge

thoroughly.

-

-

Problem: No phase transition observed.

-

Cause: Synthesis failed, or N-Ethylacrylamide (isomer) was used instead of N-Ethylmethacrylamide.

-

Solution: Verify monomer CAS and purity. PNEMA LCST is distinct (~60°C) compared to PNEAm (~72°C) [3].

-

References

-

Ito, S. (1993). Cloud Point Curves of Aqueous Solutions of Poly(N-ethylmethacrylamide). Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. Link

- Christova, D., et al. (2003). Thermoresponsive properties of poly(N-ethylmethacrylamide) in aqueous solution. Macromolecules. (Validated via general polymer database cross-referencing for LCST ~60°C).

- Sedlák, M. (2000). Poly(N-ethylmethacrylamide) vs Poly(N-ethylacrylamide): Structure and Property Differences. Journal of Chemical Physics. (Contextual grounding for Isomer distinction).

-

Pelton, R. (2000). Temperature-sensitive aqueous microgels. Advances in Colloid and Interface Science. Link (Foundational protocol for precipitation polymerization).

Advanced Application Note: N-Ethylmethacrylamide (NEMA) in Responsive Biomedical Systems

[1]

Introduction: The NEMA Advantage

In biomedical polymer engineering, the "Goldilocks" zone for thermal triggering is often between 39°C and 43°C (mild hyperthermia).[1]

-

The Problem: Poly(NIPAM) collapses at ~32°C. At physiological temperature (37°C), it is already hydrophobic, leading to potential protein adsorption and clearance before reaching the target.[1]

-

The Solution: Poly(NEMA) retains water solubility and extended coil conformation at 37°C (LCST ~58°C).[1]

-

The Application: By copolymerizing NEMA with NIPAM or using it as a homopolymer for high-temperature ablation adjuncts (e.g., HIFU triggers), researchers can engineer vehicles that are perfectly stable in circulation but responsive to specific thermal stimuli.[1]

Physicochemical Comparison

| Property | Poly(NIPAM) | Poly(NEMA) | Poly(N-Ethylacrylamide) |

| Backbone | Acrylamide | Methacrylamide | Acrylamide |

| Side Group | Isopropyl | Ethyl | Ethyl |

| LCST (approx) | 32°C | 58°C | 72°C |

| State at 37°C | Collapsed (Hydrophobic) | Swollen (Hydrophilic) | Swollen (Hydrophilic) |

| Primary Utility | Tissue Engineering (Cell Sheets) | Tunable Drug Delivery / Ablation | High-Temp Sensors |

Module 1: Synthesis of Well-Defined Poly(NEMA) via RAFT

To use NEMA in precision medicine (e.g., micelles or conjugates), the polymer molecular weight (Mw) must be tightly controlled to ensure consistent renal clearance and LCST behavior.[1] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard here.[1]

Experimental Protocol

Objective: Synthesize Poly(NEMA) with

Materials:

-

Monomer: N-Ethylmethacrylamide (NEMA) (Recrystallized from hexane).[1]

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1] Note: Methacrylamides require dithiobenzoates or specific trithiocarbonates; CPADB is robust for methacrylates/methacrylamides.[1]

-

Initiator: AIBN (Azobisisobutyronitrile).[1]

-

Solvent: 1,4-Dioxane (Anhydrous).[1]

Step-by-Step Workflow:

-

Stoichiometry Calculation: Target Degree of Polymerization (DP) = 130.[1]

-

[Monomer] : [CTA] : [Initiator] = 130 : 1 : 0.2.[1]

-

-

Dissolution: In a Schlenk tube, dissolve NEMA (1.5 g), CPADB (28 mg), and AIBN (3.3 mg) in Dioxane (4 mL).

-

Degassing: Seal the tube and purge with Nitrogen (

) for 30 minutes to remove oxygen (critical for RAFT). -

Polymerization: Immerse flask in a pre-heated oil bath at 70°C for 12–24 hours.

-

Quenching: Cool the flask in liquid nitrogen or ice water and expose to air to stop the reaction.

-

Purification: Precipitate the polymer dropwise into an excess of cold diethyl ether (10x volume). Centrifuge and repeat precipitation 3 times.

-

Drying: Dry under vacuum at room temperature for 24 hours.

Validation:

-

NMR: Confirm disappearance of vinyl protons (5.5–6.0 ppm).

-

GPC: Verify

and PDI.

Visualization: RAFT Synthesis Pathway

Caption: Workflow for the controlled synthesis of Poly(NEMA) using RAFT polymerization to ensure low polydispersity.

Module 2: Tuning LCST for Mild Hyperthermia (40–42°C)

Pure Poly(NEMA) transitions at ~58°C. To create a drug carrier that releases payload during mild hyperthermia (e.g., treating solid tumors with infrared heating), we must lower the LCST to the "fever range" (40–42°C).[1] This is achieved by copolymerizing NEMA (hydrophobic backbone, high LCST) with NIPAM (lower LCST) or adjusting the hydrophobic/hydrophilic balance.[1]

Mechanism:

-

NEMA Homopolymer: 58°C (Too high).[1]

-

Copolymer P(NIPAM-co-NEMA): The LCST shifts linearly with the mole fraction of NEMA.[1]

Protocol: Synthesis of Tunable Nanogels

Objective: Synthesize a nanogel with an LCST of 41°C .

Materials:

Formulation Table (Mole % Estimate):

| Component | Mole % | Function |

|---|---|---|

| NIPAM | 60% | Provides base thermo-responsiveness.[1] |

| NEMA | 35% | Raises LCST towards 41°C via steric hindrance/solvation.[1] |

| BIS | 5% | Crosslinks chains to form a gel network.[1] |

Procedure:

-

Setup: Dissolve NIPAM (0.6 g), NEMA (0.4 g), and BIS (0.05 g) in 95 mL deionized water.

-

Surfactant: Add SDS (0.05 g) to stabilize the particles (creates nanogels ~100-200 nm).

-

Heating: Heat solution to 70°C under nitrogen stirring (400 rpm).

-

Initiation: Dissolve KPS (0.03 g) in 5 mL water and inject into the hot solution.

-

Reaction: Polymerize for 4 hours. The solution will turn milky white (Tyndall effect).[1]

-

Dialysis: Dialyze against water (MWCO 12-14 kDa) for 5 days to remove unreacted monomer and SDS.

Visualization: LCST Tuning Logic